1-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Overview
Description
- The benzo[d]thiazole intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyrrolone Core:
- The resulting intermediate is reacted with furan-2-carboxylic acid and a suitable dehydrating agent (e.g., phosphorus oxychloride) to form the furan-2-carbonyl group.
- Finally, the hydroxy-pyrrolone core is introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Benzo[d]thiazole Core:
- Starting with 4,6-dimethyl-2-aminobenzenethiol, which undergoes cyclization with a suitable reagent like carbon disulfide or a similar thiocarbonyl compound to form the benzo[d]thiazole ring.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethylbenzo[d]thiazol-2-yl)-5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or ammonia in liquid ammonia.
Major Products:
Oxidation: Formation of a diketone derivative.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays due to its unique structure.
Medicine: Investigation as a potential therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid function.
Comparison with Similar Compounds
1-(4,6-Dimethylbenzo[d]thiazol-2-yl)-5-phenyl-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(4,6-Dimethylbenzo[d]thiazol-2-yl)-5-(3-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
Uniqueness: The presence of the fluorophenyl group in 1-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one may confer unique properties such as increased lipophilicity, altered electronic effects, and enhanced binding affinity to certain biological targets compared to its non-fluorinated analogs.
Properties
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4S/c1-12-9-13(2)19-17(10-12)32-24(26-19)27-20(14-5-3-6-15(25)11-14)18(22(29)23(27)30)21(28)16-7-4-8-31-16/h3-11,20,29H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWMHFYHGMWJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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